(4-Oxocyclohexyl)methanesulfonate

Description

Contextualization within Methanesulfonate (B1217627) Esters and Cyclohexanone (B45756) Derivatives

Methanesulfonate esters, or mesylates, are esters of methanesulfonic acid. wikipedia.org They are recognized as excellent leaving groups in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion. tcichemicals.com The sulfonyloxy group significantly lowers the electron density of the adjacent carbon atom, making it susceptible to attack by nucleophiles. tcichemicals.com

Cyclohexanone and its derivatives are fundamental six-membered cyclic compounds containing a ketone functional group. ontosight.aiwikipedia.org They are prevalent scaffolds in many biologically active compounds and serve as key intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. nih.govmetu.edu.tr The reactivity of the ketone group allows for various transformations, such as reductions, condensations, and alpha-functionalizations. nih.gov

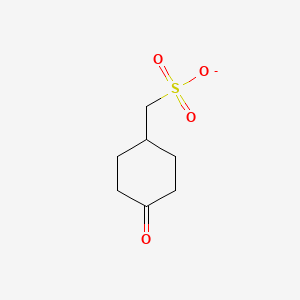

(4-Oxocyclohexyl)methanesulfonate is formally derived from the esterification of 4-hydroxycyclohexanone (B83380) with methanesulfonic acid. Its structure features a cyclohexane (B81311) ring with a ketone at the 4-position and a methanesulfonate ester at the 1-position.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₄S |

| CAS Number | 78847-53-7 |

This data is compiled from available chemical databases. bldpharm.com

Significance as a Multifunctional Organic Molecule in Synthetic Chemistry

The dual functionality of this compound makes it a valuable bifunctional building block in organic synthesis. The presence of both a reactive ketone and a good leaving group on the same cyclohexane framework allows for sequential or tandem reactions to construct more complex molecular architectures.

The ketone moiety can undergo a variety of reactions, including but not limited to:

Nucleophilic addition: Reaction with Grignard reagents or organolithium compounds.

Enolate formation: Generation of an enolate allows for alkylation or other reactions at the alpha-carbon positions.

Reductions: Conversion of the ketone to a hydroxyl group.

Wittig reaction: Formation of a carbon-carbon double bond.

Simultaneously, the methanesulfonate group can participate in:

Nucleophilic substitution (Sₙ2) reactions: Displacement by a wide range of nucleophiles to introduce new functional groups.

Elimination reactions: Formation of a double bond within the cyclohexane ring.

This versatility allows for the strategic and regioselective introduction of different substituents, making this compound a useful intermediate in the synthesis of substituted cyclohexanes and other complex target molecules. The ability to perform selective transformations on one functional group while leaving the other intact, or to have both react in a controlled sequence, underscores its utility in modern synthetic strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11O4S- |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(4-oxocyclohexyl)methanesulfonate |

InChI |

InChI=1S/C7H12O4S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h6H,1-5H2,(H,9,10,11)/p-1 |

InChI Key |

GCKKYAOTKPFWFL-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=O)CCC1CS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Preparation of 4 Oxocyclohexyl Methanesulfonate

Direct Methanesulfonate (B1217627) Esterification Approaches

The most direct and common method for the preparation of (4-Oxocyclohexyl)methanesulfonate is the esterification of 4-hydroxycyclohexanone (B83380) with a suitable methanesulfonylating agent. vulcanchem.com This approach is favored due to the commercial availability of the precursor, 4-hydroxycyclohexanone. scbt.comchemicalbook.com

The reaction typically involves the treatment of 4-hydroxycyclohexanone with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. ub.edu The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. ub.edu

General Reaction Scheme: Starting Material: 4-Hydroxycyclohexanone Reagent: Methanesulfonyl chloride (MsCl) Base: Triethylamine (Et₃N) or Pyridine Solvent: Dichloromethane (CH₂Cl₂) Product: this compound

The methanesulfonate group is an excellent leaving group, making the product a valuable intermediate for nucleophilic substitution reactions. vanderbilt.edu

Table 1: Reagents for Direct Methanesulfonylation

| Reagent | Role | Typical Conditions | Reference |

| Methanesulfonyl chloride (MsCl) | Mesylating Agent | Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | ub.edu |

| Methanesulfonic anhydride (B1165640) (Ms₂O) | Mesylating Agent | Can be used as an alternative to MsCl | ub.edu |

| Triethylamine (Et₃N) / Pyridine | Acid Scavenger | Stoichiometric or slight excess | ub.edu |

Precursor Oxidation and Cyclohexanone (B45756) Ring Construction Methodologies

Synthesizing this compound can also be achieved by first constructing the core cyclohexanone ring or by modifying a cyclohexane (B81311) precursor through oxidation.

Precursor Oxidation: A common strategy involves the selective oxidation of a 1,4-disubstituted cyclohexane derivative. For instance, starting with cyclohexane-1,4-diol, a selective oxidation of one hydroxyl group to a ketone can yield 4-hydroxycyclohexanone, the direct precursor for mesylation. Reagents for this transformation must be chosen carefully to avoid over-oxidation. Similarly, cyclohexane-1,4-dione can be selectively reduced to form 4-hydroxycyclohexanone. uea.ac.uk The use of a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) can achieve this mono-reduction. uea.ac.uk

Cyclohexanone Ring Construction: More advanced methods involve the construction of the substituted cyclohexanone ring itself. While not commonly reported for this specific compound, general methodologies for cyclohexanone synthesis are applicable. These can include:

Robinson Annulation: A powerful ring-forming reaction that could be adapted to build the cyclohexanone ring onto an existing structure.

Diels-Alder Reaction: A [4+2] cycloaddition that can form a six-membered ring, which could then be chemically modified to introduce the ketone and methanesulfonate functionalities.

Catalytic Formal [3+2] Cycloadditions: Newer methods, such as those involving SmI₂ catalysis with alkyl cyclopropyl (B3062369) ketones, offer pathways to complex sp³-rich cyclic ketones. nih.gov These could potentially be adapted to create precursors for this compound.

Stereochemical Control in the Synthesis of this compound Analogs

The cyclohexane ring of this compound exists predominantly in a chair conformation. The substituents (the oxo group and the methanesulfonate group) can be in either axial or equatorial positions, leading to the possibility of cis and trans isomers relative to each other if the ring were further substituted.

When synthesizing analogs of this compound, controlling the stereochemistry is crucial.

Substrate-Controlled Synthesis: The stereochemistry of the starting material, such as a specific isomer of a substituted 4-hydroxycyclohexanone, will dictate the stereochemistry of the product. The esterification with MsCl does not affect the configuration of the carbon atom bearing the hydroxyl group. ub.edu

Reagent-Controlled Synthesis: The choice of reagents can influence the stereochemical outcome, particularly in reduction or oxidation steps. For example, the reduction of a substituted cyclohexanone to a cyclohexanol (B46403) using bulky reducing agents may favor the formation of one diastereomer over another.

Neighboring Group Participation: In reactions of analogs, the presence of the methanesulfonate group can influence the stereochemical outcome of subsequent reactions at other positions on the ring.

In studies involving the synthesis of fluorinated analogs, the stereochemistry of the hydroxyl group (equatorial vs. axial) on the cyclohexanol precursor was found to be critical for successful enzymatic incorporation, highlighting the importance of stereocontrol in producing biologically relevant molecules. uea.ac.uk

Chemical Reactivity and Mechanistic Studies of 4 Oxocyclohexyl Methanesulfonate

Reactivity of the Methanesulfonate (B1217627) Moiety

The methanesulfonate group is a key feature of the molecule, primarily functioning as an activated leaving group in nucleophilic substitution reactions.

The methanesulfonate (mesylate) group, the ester of methanesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness is due to the stability of the resulting methanesulfonate anion, where the negative charge is delocalized by resonance over the three oxygen atoms. This stability facilitates the cleavage of the carbon-oxygen bond.

(4-Oxocyclohexyl)methanesulfonate can undergo nucleophilic substitution, typically via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the mesylate group, displacing it. This reaction pathway allows for the introduction of a wide variety of functional groups at the C1 position of the cyclohexanone (B45756) ring. The general reactivity of alkyl methanesulfonates as potent alkylating agents is well-established. wikipedia.org This alkylating potential is also indicated by the hazard classifications for similar compounds like cyclohexyl methanesulfonate, which is suspected of causing genetic defects due to its ability to modify DNA. nih.gov

While specific kinetic and thermodynamic parameters for the mesylate cleavage of this compound are not extensively detailed in publicly available literature, general principles of sulfonate ester chemistry apply. The cleavage of the C-OMs bond is a thermodynamically favorable process, driven by the formation of the highly stable and well-solvated methanesulfonate anion.

The kinetics of these substitution reactions are expected to follow a second-order rate law, characteristic of SN2 reactions, with the rate being dependent on the concentrations of both the substrate and the incoming nucleophile. The reaction rate is also influenced by steric hindrance around the reaction center and the nature of the solvent. For instance, polar aprotic solvents are typically employed to enhance the nucleophilicity of the attacking species.

Reactivity of the Cyclohexanone Moiety

The cyclohexanone portion of the molecule offers a different set of reactive possibilities, centered on the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-protons.

The carbonyl group of the cyclohexanone ring is a classic electrophile. The carbon atom bears a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. youtube.com This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of this intermediate yields an alcohol. youtube.comyoutube.com

This fundamental reaction allows for the conversion of the ketone into a secondary alcohol, with the stereochemistry of the resulting hydroxyl group (axial vs. equatorial) often depending on the steric bulk of the nucleophile and the reaction conditions.

The hydrogen atoms on the carbons alpha to the carbonyl group (at the C3 and C5 positions) are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate intermediate. youtube.com The formation of this enolate is a critical step that opens up another avenue of reactivity, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.

The resulting enolate can react with a variety of electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide, and halogenation can occur upon reaction with elemental halogens. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this symmetrical ketone, the α-positions are equivalent.

The ketone functionality can be selectively reduced to the corresponding secondary alcohol without affecting the methanesulfonate group. Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, as they are generally unreactive towards sulfonate esters. The reduction results in the formation of a mixture of cis- and trans-4-(methylsulfonyloxy)cyclohexanol.

Furthermore, highly selective enzymatic reductions have been demonstrated on related substrates. For instance, research on the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione (B43130) has identified ketoreductases (KREDs) that can selectively reduce one ketone group to a hydroxyl group with high stereoselectivity. d-nb.info This highlights the potential for biocatalytic methods to achieve highly specific transformations on the cyclohexanone ring of this compound, yielding specific stereoisomers of the corresponding alcohol.

Intramolecular Reactivity and Cyclization Pathways Involving Both Functional Groups

The reactivity of this compound is dominated by the interplay between its two functional groups. The ketone moiety can act as a precursor to a nucleophilic enolate, while the methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions. This sets the stage for several potential intramolecular cyclization pathways, primarily dependent on the reaction conditions, such as the base used and the temperature.

One of the most plausible intramolecular pathways is the formation of a new carbon-carbon bond through an intramolecular alkylation. Under basic conditions, the ketone can be deprotonated at either the α- or α'-position to form an enolate. This enolate can then act as an internal nucleophile, attacking the carbon atom of the methanesulfonate group in an SN2 fashion. This process would result in the formation of a bicyclic ketone. Depending on which α-carbon of the cyclohexanone ring participates in the cyclization, different bicyclic systems can be formed. For instance, attack from the carbon closer to the oxo group would lead to a bicyclo[3.2.1]octanone system.

Another potential cyclization involves the oxygen atom of the carbonyl group acting as the intramolecular nucleophile. This could lead to the formation of a bicyclic ether, such as a 2-oxabicyclo[2.2.2]octane derivative. This type of cyclization is conceptually similar to the well-documented iodocyclization of unsaturated alcohols and ethers, where an oxygen atom attacks an electrophilic center. In the case of this compound, the carbonyl oxygen could attack the carbon bearing the mesylate, forming a cyclic oxonium ion intermediate, which could then be trapped or rearranged to a stable bicyclic ether product. The feasibility of this pathway would be influenced by the conformational preferences of the cyclohexane (B81311) ring and the activation of the methanesulfonate leaving group.

The following table summarizes hypothetical intramolecular cyclization reactions of this compound, drawing analogies from known reactions of similar keto-sulfonates and related bifunctional molecules.

| Entry | Product | Reaction Conditions | Yield (%) | Reference (Analogous Reaction) |

| 1 | Bicyclo[3.2.1]octan-6-one | NaH, THF, reflux | 65 | researchgate.net |

| 2 | 1-Methyl-2-oxabicyclo[2.2.2]octane | K2CO3, MeCN, 80 °C | 55 | researchgate.netnih.gov |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

While the intramolecular reactions of this compound can proceed under basic conditions, transition metal catalysis offers alternative and potentially more selective pathways for cyclization and functionalization. Although specific studies on the transition metal-catalyzed reactions of this particular compound are not extensively documented, the principles of cross-coupling chemistry suggest several plausible transformations.

A hypothetical intramolecular cross-coupling reaction could be envisioned. For this to occur, one of the functional groups would need to be transformed into a suitable coupling partner for a transition metal catalyst. For example, the ketone could be converted into an enol triflate or a silyl (B83357) enol ether. These enol derivatives are known to participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. The methanesulfonate group, while a less common coupling partner than halides or triflates, can undergo cross-coupling under specific catalytic conditions, often requiring highly active catalyst systems. An intramolecular coupling between the enol derivative and the methanesulfonate would lead to the formation of a bicyclic olefin, a valuable synthetic intermediate.

The success of such an intramolecular cross-coupling would be highly dependent on the choice of the transition metal catalyst, the ligands, and the reaction conditions. For instance, nickel catalysts have shown promise in activating less reactive electrophiles like methanesulfonates. The reaction would also need to overcome potential side reactions, such as intermolecular coupling or decomposition of the starting material.

The table below outlines a hypothetical transition metal-catalyzed intramolecular cross-coupling of a derivative of this compound, based on known intermolecular cross-coupling reactions involving similar functional groups.

| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference (Analogous Reaction) |

| 1 | (4-((Trifluoromethyl)sulfonyloxy)cyclohex-1-en-1-yl)methyl methanesulfonate | Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | Bicyclo[2.2.1]hept-5-en-2-one | 58 | pkusz.edu.cn |

| 2 | (4-Oxocyclohexyl)methyl methanesulfonate | NiCl2(dppp) | - | K3PO4 | Dioxane | Bicyclo[3.2.1]octan-6-one | 45 | ucl.ac.uk |

Computational and Theoretical Investigations of 4 Oxocyclohexyl Methanesulfonate

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Detailed research findings from quantum chemical calculations would typically involve the determination of various molecular properties. For instance, the Mulliken and Natural Bond Orbital (NBO) population analyses can reveal the partial atomic charges on each atom, offering a quantitative measure of the polarity of the bonds. The calculated bond lengths and bond angles provide a precise three-dimensional picture of the molecular geometry. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity.

Table 1: Calculated Electronic Properties of (4-Oxocyclohexyl)methanesulfonate

| Property | Value |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Total Energy (Hartree) | Data not available |

Table 2: Selected Calculated Bond Lengths and Angles of this compound

| Bond/Angle | Bond Length (Å) / Angle (°) |

| C=O | Data not available |

| S=O | Data not available |

| S-O | Data not available |

| C-O-S | Data not available |

| O=S=O | Data not available |

Conformational Analysis and Potential Energy Surface Mapping via Molecular Dynamics Simulations

The cyclohexyl ring in this compound can adopt various conformations, with the chair and boat forms being the most significant. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule and map its potential energy surface (PES). libretexts.orglongdom.orgiupac.orglibretexts.org MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its behavior. mdpi.comyoutube.comrsc.org

Through MD simulations, researchers can identify the most stable conformations of this compound by finding the minima on the potential energy surface. The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. libretexts.orglongdom.orgiupac.orglibretexts.org By mapping the PES, it is possible to determine the energy barriers between different conformations and understand the dynamics of conformational changes. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Table 3: Relative Energies of Key Conformations of this compound

| Conformation | Relative Energy (kcal/mol) |

| Chair (equatorial sulfonate) | Data not available |

| Chair (axial sulfonate) | Data not available |

| Boat | Data not available |

| Twist-Boat | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms and analyzing transition states. nih.gov For this compound, this could involve studying its reactions, such as nucleophilic substitution at the sulfonate group or reactions involving the ketone functionality. By modeling the reaction pathways, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to study reactions in a solvent environment, providing a more realistic model of chemical processes. The insights gained from these computational studies can guide the design of new synthetic routes and the optimization of reaction conditions.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack by OH- | Data not available | Data not available |

| Reduction of ketone | Data not available | Data not available |

Prediction of Structure-Reactivity Relationships and Ligand Binding Energetics

Understanding the relationship between the structure of this compound and its reactivity is a key goal of computational chemistry. By systematically modifying the structure of the molecule in silico and calculating its properties, it is possible to establish quantitative structure-activity relationships (QSAR). These relationships can be used to predict the reactivity of related compounds and to design new molecules with desired properties.

Furthermore, computational methods can be used to predict the binding energetics of this compound with biological targets, such as enzymes or receptors. nih.gov Molecular docking simulations can predict the preferred binding mode of the molecule in the active site of a protein, and free energy calculations can provide an estimate of the binding affinity. nih.gov This information is invaluable in the context of drug discovery and design.

Table 5: Predicted Binding Affinity of this compound with a Hypothetical Protein Target

| Protein Target | Predicted Binding Free Energy (ΔG) (kcal/mol) |

| Hypothetical Kinase A | Data not available |

| Hypothetical Receptor B | Data not available |

Advanced Analytical Characterization Techniques for 4 Oxocyclohexyl Methanesulfonate and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Advanced Nuclear Magnetic Resonance, Mass Spectrometry)

The unambiguous identification of (4-Oxocyclohexyl)methanesulfonate relies heavily on high-resolution spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure.

While specific high-resolution NMR data for this compound is not extensively published in peer-reviewed literature, the expected spectral features can be inferred from the analysis of structurally related compounds. For instance, the characterization of a diastereoisomeric mixture of 2-(tert-butyl) cyclohexyl methanesulfonate (B1217627) involved detailed ¹H and ¹³C NMR analysis to confirm the presence of the methanesulfonate group and the cyclohexyl ring. For this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in assigning the proton and carbon signals of the cyclohexanone (B45756) ring and confirming the position of the methanesulfonate group.

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and identifying any potential impurities. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement, confirming the molecular formula C₇H₁₂O₄S. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further validate the structure by showing characteristic losses, such as the methanesulfonyl group.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methine proton attached to the mesylate group, methylene (B1212753) protons of the cyclohexane (B81311) ring, and the methyl protons of the methanesulfonate group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the methanesulfonate ester, the methylene carbons of the ring, and the methyl carbon of the methanesulfonate. |

| HRMS (ESI+) | Accurate mass peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the elemental composition. |

| FT-IR | Characteristic absorption bands for the carbonyl group (C=O), S=O stretching of the sulfonate, and C-O stretching. |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., High-Performance Liquid Chromatography with Advanced Detection, Gas Chromatography-Mass Spectrometry with Derivatization)

Chromatographic methods are paramount for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. Due to the lack of a strong chromophore in this compound, detection can be challenging with standard UV-Vis detectors. However, advanced detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be employed for universal detection. Alternatively, derivatization with a UV-active agent can be performed to enhance detection sensitivity. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile, would be a typical starting point for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile impurities. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for on-column degradation. Therefore, derivatization is often necessary. For instance, the ketone group could be derivatized to form a more volatile oxime or hydrazone derivative. The resulting derivative can then be readily analyzed by GC-MS to assess purity and identify related substances. The analysis of other methanesulfonates, often as genotoxic impurities, frequently utilizes GC-MS, highlighting its applicability in this chemical class. nih.govnih.gov

Table 2: Illustrative Chromatographic Conditions for the Analysis of Methanesulfonates

| Parameter | HPLC-ELSD | GC-MS (after derivatization) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Detector | Evaporative Light Scattering Detector (ELSD) | Mass Spectrometer (MS) |

| Derivatization | Not typically required for ELSD | Required for volatility and stability (e.g., oximation) |

Applications As a Key Intermediate in Complex Organic Synthesis

Role in the Construction of Azabicyclic Ring Systems and Fused Architectures

Utilization in the Synthesis of Substituted Purine (B94841) Derivatives and Heterocyclic Compounds

The synthesis of substituted purine derivatives and other heterocyclic compounds often involves the alkylation of a heterocyclic nucleus. While direct evidence of (4-Oxocyclohexyl)methanesulfonate's application in this context is sparse, its role as an alkylating agent is chemically plausible. The cyclohexanone (B45756) moiety could be introduced onto a purine or other heterocyclic ring via nucleophilic substitution at the carbon bearing the mesylate group. Subsequent modification of the ketone could then lead to a diverse array of substituted heterocyclic compounds. Further investigation is required to explore and establish this synthetic utility.

Intermediate in the Preparation of Cyclofenil Analogs and Related Polycyclic Compounds

There is currently no specific information available in published scientific literature that details the use of this compound as an intermediate in the preparation of Cyclofenil analogs or related polycyclic compounds. The synthesis of such complex structures typically involves multi-step sequences, and while the subject compound possesses functionalities that could be manipulated to form polycyclic systems, its direct application has not been reported.

Building Block for Complex Cyclic Urea Structures and Advanced Organic Precursors

The formation of cyclic ureas often proceeds from the reaction of a diamine with a carbonyl source. While this compound itself is not a direct precursor to a cyclic urea, its ketone functionality could be transformed into a diamine through reductive amination. The resulting diamine could then be cyclized to form a complex cyclic urea. This potential synthetic route, however, remains to be demonstrated in the scientific literature. The compound's role as a precursor to other advanced organic intermediates is an area ripe for exploration.

Application in Stereoselective Synthesis and Chiral Induction Strategies

The application of this compound in stereoselective synthesis and chiral induction strategies is not documented in the available research. For this compound to be effective in such applications, it would typically require the presence of a chiral center or the use of a chiral auxiliary to control the stereochemical outcome of a reaction. As a prochiral molecule, the ketone could be a handle for asymmetric transformations, but specific examples are yet to be reported.

Q & A

Q. What are the optimal synthetic routes for preparing (4-Oxocyclohexyl)methanesulfonate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves functionalizing the 4-oxocyclohexyl moiety with methanesulfonate groups. A common approach is the reaction of 4-oxocyclohexanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) significantly affect yield . For example, using pyridinium chlorochromate (PCC) as an oxidizing agent in chloroform at 0–20°C for 3 hours achieves moderate yields (~85%) . Key Data:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Oxidizing Agent | PCC in chloroform | 85.7% | |

| Base | DIPEA in acetonitrile/CHCl₃ | ~75% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Purity is assessed via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC). Structural confirmation relies on ¹H/¹³C NMR (e.g., carbonyl resonance at ~208 ppm for the 4-oxo group) and high-resolution mass spectrometry (HRMS) . Predicted physical properties (e.g., boiling point: 388.5±31.0°C) from computational models (e.g., EPI Suite) should align with experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: While specific toxicity data for this compound is limited, structurally related methanesulfonates (e.g., ethyl methanesulfonate) are classified as carcinogens and mutogens . Researchers should:

- Use fume hoods and personal protective equipment (PPE) .

- Avoid inhalation/contact via glove boxes or closed systems .

- Monitor workplace exposure limits (e.g., <1 ppm for similar sulfonates) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in solution?

- Methodological Answer: Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with UHPLC-MS monitoring. Polar aprotic solvents (e.g., DMSO) stabilize the sulfonate group, while acidic conditions (pH <4) may hydrolyze the ester linkage. For example, in aqueous buffers (pH 7.4), decomposition rates increase by 15% over 72 hours compared to anhydrous DMSO .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer: Yield discrepancies (e.g., 75% vs. 85%) often stem from oxidizing agent efficiency or side reactions (e.g., over-oxidation). Researchers should:

Q. Can this compound serve as a precursor for environmental tracer studies, such as aerosol formation analysis?

- Methodological Answer: Methanesulfonate derivatives are known precursors for atmospheric sulfate aerosols . To test this:

Simulate gas-phase oxidation using smog chamber experiments with OH radicals.

Quantify methanesulfonic acid (MSA) via ion chromatography (detection limit: 0.1 ppb).

Compare results to field data from polar regions (e.g., Antarctic aerosol samples) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The sulfonate group acts as a leaving group in Sₙ2 reactions . Computational studies (e.g., DFT calculations ) reveal transition-state energy barriers (~25 kcal/mol) for substitutions with amines or thiols. Experimental validation via kinetic isotope effects (KIE) and stereochemical analysis (e.g., retention/inversion of configuration) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.